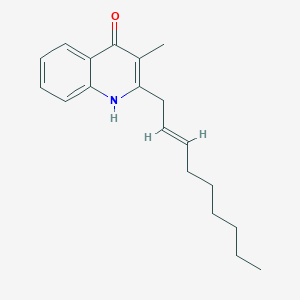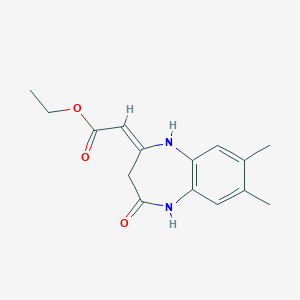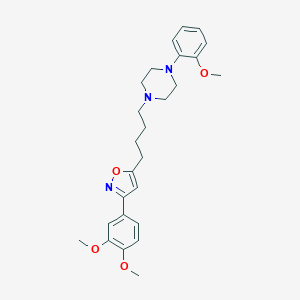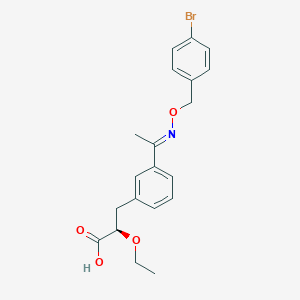![molecular formula C18H12N4O4 B529995 10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione CAS No. 310421-56-8](/img/structure/B529995.png)
10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HLI98E is a HDM2 ubiquitin ligase inhibitor. HLI98E exhibits cytotoxic activities and HDM2 E3 ligase inhibitory activities. In cells, HLI98E allows the stabilization of p53 and HDM2 and activation of p53-dependent transcription and apoptosis. The p53 tumor suppressor protein is regulated by its interaction with HDM2, which serves as a ubiquitin ligase (E3) to target p53 for degradation. HLI98E may demonstrate anti-tumor activity by inhibiting recognition of the E3 enzyme and substrate.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione and related compounds have been studied for their effectiveness as corrosion inhibitors. These compounds show promising results in protecting mild steel against corrosion in acidic environments, notably in 1 M HCl. Their high inhibition efficiency is attributed to their ability to adsorb onto the steel surface, forming protective films. The most efficient compound in the studied group demonstrated an inhibition efficiency of 98.30% at a specific concentration. The adsorption of these compounds onto the steel surface fits the Langmuir adsorption isotherm model. Furthermore, their nature as cathodic-type inhibitors was established through potentiodynamic polarization measurements. The surface morphology after the application of these inhibitors was confirmed by Scanning Electron Microscopy (SEM), and the inhibition mechanisms and adsorption characteristics were further validated through quantum chemical calculations and molecular dynamics simulations (Verma et al., 2016).
Synthesis and Biological Screening
The compound in focus is part of a family of compounds synthesized via a three-component cyclocondensation. This process involves 2-R1-6-aminopyrimidine-4-ones, dimedone, and aromatic or heterocyclic aldehydes in the presence of triethylbenzylammonium chloride. The synthesis is noteworthy for its potential in generating 10-substituted analogs of pyrimido[4,5-b]quinolines, which are of significant interest for biological screening. This synthesis route offers a methodological advantage for exploring the biological activities of these compounds (Hovsepyan et al., 2018).
Propiedades
Número CAS |
310421-56-8 |
|---|---|
Fórmula molecular |
C18H12N4O4 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
10-(4-methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-10-2-4-12(5-3-10)21-15-7-6-13(22(25)26)8-11(15)9-14-16(21)19-18(24)20-17(14)23/h2-9H,1H3,(H,20,23,24) |
Clave InChI |
AHOQBMMKXUYLMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
Apariencia |
Solid powder |
| 310421-56-8 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HLI98E; HLI 98E; HLI-98E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)



![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)
![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
![7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B531350.png)


